4-methoxy-1'-(9H-xanthene-9-carbonyl)-1,4'-bipiperidine
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Overview
Description
4-methoxy-1’-(9H-xanthene-9-carbonyl)-1,4’-bipiperidine is a complex organic compound that features a xanthene core linked to a bipiperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1’-(9H-xanthene-9-carbonyl)-1,4’-bipiperidine typically involves multi-step organic reactions. One common approach is to start with the xanthene core and introduce the bipiperidine moiety through a series of coupling reactions. The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1’-(9H-xanthene-9-carbonyl)-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the xanthene core can be reduced to an alcohol.
Substitution: The bipiperidine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted bipiperidine derivatives.
Scientific Research Applications
4-methoxy-1’-(9H-xanthene-9-carbonyl)-1,4’-bipiperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-1’-(9H-xanthene-9-carbonyl)-1,4’-bipiperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The xanthene core can engage in π-π interactions, while the bipiperidine moiety can form hydrogen bonds or ionic interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-1’-(9H-xanthene-9-carbonyl)-1,4’-bipiperidine
- 4-methoxy-1’-(9H-xanthene-9-carbonyl)-1,4’-bipiperidine analogs : Compounds with similar structures but different substituents.
Uniqueness
4-methoxy-1’-(9H-xanthene-9-carbonyl)-1,4’-bipiperidine is unique due to its specific combination of a xanthene core and bipiperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c1-29-19-12-16-26(17-13-19)18-10-14-27(15-11-18)25(28)24-20-6-2-4-8-22(20)30-23-9-5-3-7-21(23)24/h2-9,18-19,24H,10-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEFDONZHQNBDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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